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molecular formula C10H11NO4 B072201 N-Phenyliminodiacetic acid CAS No. 1137-73-1

N-Phenyliminodiacetic acid

Cat. No. B072201
M. Wt: 209.2 g/mol
InChI Key: GQBWTAGIANQVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07416835B2

Procedure details

In a 2-liter eggplant type flask, 62.8 g of N-phenyl-iminodiacetic acid was charged and dissolved in 500 mL of toluene under a nitrogen gas stream, to which was then added 32.0 g of acetic anhydride. The mixture was refluxed under heating and stirred. One hour thereafter, the reaction mixture was cooled to room temperature, to which was then 3 L of hexane with stirring to undergo deposition. A reaction product was filtered to obtain 52.0 g of N-phenyliminodiacetic anhydride.
Quantity
62.8 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]([CH2:12][C:13]([OH:15])=[O:14])[CH2:8][C:9]([OH:11])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(OC(=O)C)(=O)C.CCCCCC>C1(C)C=CC=CC=1>[C:1]1([N:7]2[CH2:8][C:9](=[O:11])[O:15][C:13](=[O:14])[CH2:12]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
62.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(CC(=O)O)CC(=O)O
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
3 L
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating
FILTRATION
Type
FILTRATION
Details
A reaction product was filtered

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CC(=O)OC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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